(3S,4R)-4-(pentylamino)oxolan-3-ol
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Overview
Description
(3S,4R)-4-(Pentylamino)tetrahydrofuran-3-ol is a chiral compound with a tetrahydrofuran ring substituted with a pentylamino group at the 4-position and a hydroxyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-4-(Pentylamino)tetrahydrofuran-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as tetrahydrofuran and pentylamine.
Formation of Intermediate: The tetrahydrofuran ring is functionalized to introduce the amino group at the 4-position. This can be achieved through a series of reactions, including halogenation and nucleophilic substitution.
Hydroxylation: The introduction of the hydroxyl group at the 3-position is carried out using oxidation reactions. Common oxidizing agents include m-chloroperoxybenzoic acid (m-CPBA) or osmium tetroxide (OsO4).
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired enantiomer.
Industrial Production Methods
Industrial production of (3S,4R)-4-(Pentylamino)tetrahydrofuran-3-ol may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and minimize costs.
Chemical Reactions Analysis
Types of Reactions
(3S,4R)-4-(Pentylamino)tetrahydrofuran-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using reagents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The compound can be reduced to remove the hydroxyl group or convert it to an alkane using reagents such as lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: m-CPBA, OsO4, PCC, Jones reagent
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Alkanes
Substitution: Various substituted tetrahydrofuran derivatives
Scientific Research Applications
(3S,4R)-4-(Pentylamino)tetrahydrofuran-3-ol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting specific receptors or enzymes.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including natural products and pharmaceuticals.
Biological Studies: Researchers investigate its effects on biological systems, including its interaction with proteins and nucleic acids.
Industrial Applications: It is used in the development of new materials and catalysts for industrial processes.
Mechanism of Action
The mechanism of action of (3S,4R)-4-(Pentylamino)tetrahydrofuran-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- (3S,4R)-4-(Methylamino)tetrahydrofuran-3-ol
- (3S,4R)-4-(Ethylamino)tetrahydrofuran-3-ol
- (3S,4R)-4-(Butylamino)tetrahydrofuran-3-ol
Uniqueness
(3S,4R)-4-(Pentylamino)tetrahydrofuran-3-ol is unique due to the presence of the pentylamino group, which imparts distinct chemical and biological properties compared to its analogs with shorter alkyl chains. This uniqueness can influence its reactivity, binding affinity, and overall effectiveness in various applications.
Properties
Molecular Formula |
C9H19NO2 |
---|---|
Molecular Weight |
173.25 g/mol |
IUPAC Name |
(3S,4R)-4-(pentylamino)oxolan-3-ol |
InChI |
InChI=1S/C9H19NO2/c1-2-3-4-5-10-8-6-12-7-9(8)11/h8-11H,2-7H2,1H3/t8-,9-/m1/s1 |
InChI Key |
WVYVBKWBXIPMFD-RKDXNWHRSA-N |
Isomeric SMILES |
CCCCCN[C@@H]1COC[C@H]1O |
Canonical SMILES |
CCCCCNC1COCC1O |
Origin of Product |
United States |
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